molecular formula C13H17NO2 B115019 3-(Piperidin-1-ylmethyl)benzoic acid CAS No. 158861-24-6

3-(Piperidin-1-ylmethyl)benzoic acid

Cat. No.: B115019
CAS No.: 158861-24-6
M. Wt: 219.28 g/mol
InChI Key: UIXWGRXBYZGOQK-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry Research

In the broader context of medicinal chemistry, benzoic acid derivatives are integral components of a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial. preprints.org Similarly, the piperidine (B6355638) scaffold is recognized as a "privileged structure," meaning it is a recurring molecular framework in drugs targeting a variety of receptors and enzymes. nih.gov The combination of these two pharmacophoric elements within 3-(Piperidin-1-ylmethyl)benzoic acid suggests its potential as a valuable starting material for the synthesis of novel therapeutic candidates.

Role as a Chemical Scaffold and Building Block in Drug Discovery and Pharmaceutical Development

A chemical scaffold serves as the core structure upon which a variety of substituents can be appended to create a library of related compounds for biological screening. The utility of this compound as such a scaffold lies in its synthetic tractability. The carboxylic acid can be converted into a range of functional groups, including esters and amides, allowing for the exploration of structure-activity relationships. For instance, the synthesis of amide derivatives is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. sphinxsai.comresearchgate.net

However, a detailed exploration of specific research where this compound is explicitly used as a foundational building block for the development of new pharmaceutical agents is not well-documented in the accessible scientific literature. While numerous studies focus on related structures, such as other substituted piperidinyl benzoic acids or benzylpiperidines, direct and extensive research on the title compound is conspicuously absent. rsc.orgunisi.it This lack of specific data prevents a detailed discussion of its application in drug discovery with concrete examples and research findings.

Below is a table of the key properties of the subject compound, compiled from chemical supplier databases. chemscene.com

PropertyValue
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS Number 158861-24-6
Appearance Not specified
Purity ≥98%

Due to the limited availability of specific research data for this compound, a detailed analysis of its role in drug discovery with comprehensive research findings and data tables on its derivatives cannot be provided at this time. Further research and publication in this specific area would be necessary to construct a more in-depth scientific article as requested.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWGRXBYZGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328312
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158861-24-6
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Piperidin 1 Ylmethyl Benzoic Acid Analogues

Impact of Substitution Patterns on Biological Activity

The biological profile of analogues derived from 3-(Piperidin-1-ylmethyl)benzoic acid is highly sensitive to the placement and nature of substituents on both the aromatic ring and the piperidine (B6355638) moiety.

Modifications to the benzoic acid ring are a critical aspect of SAR studies, as they can influence the molecule's electronic properties, lipophilicity, and steric interactions with a biological target. The electronic nature of the aromatic system has a clear influence on the reactivity and, consequently, the biological activity of compounds. nih.gov Substituent effects are often related to their electron-donating or electron-withdrawing characteristics. nih.gov For instance, the introduction of electron-donating groups can enhance the fluorescence emission intensities in certain complexes by altering the energy levels of the ligand. rsc.org

Furthermore, the position of the substituent on the aromatic ring is crucial. Studies on related aromatic compounds have shown that positional isomers (ortho, meta, and para) can exhibit significantly different potencies. nih.gov For example, in a series of compounds featuring xylene linkers, the meta and para substitutions conferred similar potency, while the ortho positional isomer showed consistently decreased activity. nih.gov This highlights the importance of the substitution pattern in defining the molecule's three-dimensional orientation and its ability to fit into a target's binding site.

Table 1: Conceptual Impact of Aromatic Ring Substitution on Biological Activity

Substitution PositionSubstituent TypePredicted Impact on ActivityRationale
ParaElectron-Withdrawing (e.g., -NO₂)May increase or decrease activityAlters electronic distribution and potential for hydrogen bonding.
MetaElectron-Donating (e.g., -OCH₃)May increase or decrease activityModifies electron density and steric profile.
OrthoBulky Alkyl Group (e.g., -C(CH₃)₃)Likely to decrease activityPotential for steric hindrance, preventing optimal binding with the target. nih.gov
ParaHalogen (e.g., -F, -Cl)May increase activity or selectivityCan alter binding interactions and metabolic stability. nih.gov

The piperidine ring is another key area for structural modification to improve biological activity. Common modifications include N-alkylation and variations of the heterocyclic ring system itself. The piperidine moiety can significantly influence pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net

In one study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the SAR around the piperidine moiety was found to be quite specific. nih.gov Removal of an N-isopropyl group from the piperidine led to a significantly less active compound. nih.gov However, replacing it with a smaller methyl group resulted in an analogue that was equipotent, indicating a sensitivity to the size and nature of the N-alkyl substituent. nih.gov

Replacing the piperidine ring with other cyclic structures has also been explored. Substituting the piperidine with a morpholine (B109124) ring led to a roughly 10-fold decrease in activity. nih.gov In another context, replacing a piperidine with a piperazine (B1678402) ring has been a common strategy to create new series of derivatives. unisi.it These findings underscore that the specific heteroatom and conformational properties of the ring are crucial for maintaining potent biological activity.

Table 2: Effect of Piperidine Moiety Modifications on Choline Transporter (CHT) Inhibition

Compound AnalogueModification to Piperidine MoietyIC₅₀ (µM)Relative Potency
Lead CompoundN-isopropylpiperidine~1.5 - 2.1High
Analogue 10lUnsubstituted Piperidine (N-H)> 50% inhibition at 5 µM (inactive)Low
Analogue 10m (ML352)N-methylpiperidine~1.5 - 2.1High
Analogue 10rMorpholine ring replacement~1.7 - 6.1Moderate to Low
Analogue 10oCyclohexyl ring replacementInactiveLow

Data synthesized from findings reported in a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. nih.gov

Stereochemical Influence on Pharmacological Potency

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's pharmacological action. nih.govresearchgate.net Chiral molecules and their mirror images, known as enantiomers, can interact differently with chiral biological targets like enzymes and receptors, often leading to one enantiomer being more potent or responsible for the therapeutic effect while the other is less active or contributes to side effects. nih.gov

The introduction of chiral centers into the piperidine ring of a molecule can significantly enhance biological activity and selectivity. thieme-connect.com For example, introducing a substituent at the 3-position of the piperidine ring creates a chiral center. The resulting enantiomers can exhibit vastly different potencies. In the development of certain inhibitors, the introduction of a fluorine atom at the 3-position of a piperidine ring led to a chiral compound with markedly improved potency and bioavailability. thieme-connect.com The crystal structure of this potent analogue bound to its target revealed that the 3-substituted piperidine side chain could fit ideally into the protein's cavity, an interaction essential for the increased potency. thieme-connect.com This illustrates that the specific 3D orientation of substituents on the piperidine ring is paramount for optimal target engagement.

Table 3: Conceptual Influence of Stereochemistry on Pharmacological Potency

EnantiomerDescriptionInteraction with TargetExpected Potency
EutomerThe more potent stereoisomer.Achieves a precise three-point interaction with the chiral binding site. nih.govHigh
DistomerThe less potent stereoisomer.Unable to achieve the optimal fit due to its mirror-image 3D structure. nih.govLow or Inactive

Rational Design Strategies for Enhanced Bioactivity and Selectivity

Modern drug discovery employs rational design strategies to move beyond trial-and-error and efficiently develop potent and selective drug candidates. These approaches leverage structural information and systematic exploration of chemical space.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. whiterose.ac.ukfrontiersin.org The binding of these fragments is often characterized using high-resolution techniques like X-ray crystallography. nih.gov

This structural information is then used to "grow" the fragment into a more potent lead compound by adding chemical substituents that engage in additional interactions with the protein target. nih.govfrontiersin.org The this compound scaffold is well-suited for FBDD. The piperidine ring itself can be considered a valuable three-dimensional fragment. whiterose.ac.uk Libraries of diverse piperidine-based fragments can be synthesized and screened, and once a hit is identified, it can be elaborated by modifying the aromatic portion or other positions on the piperidine ring to optimize binding and enhance potency. nih.govwhiterose.ac.uk

SAR by Catalog is a practical and efficient approach that utilizes commercially available compounds to rapidly explore the structure-activity landscape around a lead molecule. This method accelerates the early stages of a medicinal chemistry program by purchasing and testing close analogues of a hit compound, rather than immediately undertaking complex chemical synthesis. nih.gov

This strategy was effectively employed in the optimization of a series of benzamide (B126) inhibitors. After identifying initial lead compounds, the SAR assessment was expanded through a combination of targeted synthesis and "SAR by catalog," where numerous related compounds were procured from commercial sources for evaluation. nih.gov This allowed for a rapid evaluation of the impact of different functional groups and substitution patterns, providing crucial insights that guided the subsequent, more focused synthesis efforts toward highly potent analogues. nih.gov

Computational Approaches and Structural Biology Insights for 3 Piperidin 1 Ylmethyl Benzoic Acid Derivatives

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in modeling the interaction between a small molecule ligand, such as a derivative of 3-(piperidin-1-ylmethyl)benzoic acid, and its protein target at the atomic level. The primary goal is to predict the binding affinity and mode, which are quantified by scoring functions that estimate the strength of the interaction.

Studies on related benzoic acid and piperidine (B6355638) derivatives illustrate this approach. For instance, in silico investigations of benzoic acid derivatives against targets like the SARS-CoV-2 main protease have been used to predict binding affinities and identify key interactions with amino acid residues in the active site. mdpi.com Similarly, docking studies on piperazine (B1678402) derivatives have been employed to identify their binding modes within enzyme active sites, such as acetylcholinesterase. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a conformational search in which the ligand's orientation and geometry are optimized to achieve the best fit within the protein's binding pocket.

The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex. Key interactions contributing to this stability include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, a study on benzo[a]phenazin-5-ol derivatives targeting the C-Kit kinase showed binding free energies ranging from -9.3 to -10.6 kcal/mol, with specific hydrogen bond interactions with residues like Arg791, Ile789, and His790 being crucial for binding. fums.ac.ir These computational predictions provide valuable insights into the mechanism of action and guide the rational design of more potent and selective inhibitors.

Table 1: Example of Molecular Docking Results for Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase

Compound Binding Free Energy (ΔGb) (kcal/mol) Interacting Residues Number of H-Bonds
Compound A -10.3 Arg791, Ile789, His790 4
Compound C -10.6 Ile571, Ile789 2
Compound G -10.2 Ile789 1

This table presents hypothetical data based on findings for related compound classes to illustrate the output of molecular docking studies. fums.ac.ir

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structural information of molecules, including complex biological macromolecules like proteins and their ligands. It serves as the gold standard for validating computational predictions from molecular docking by revealing the precise atomic coordinates of a compound bound within its target's active site.

While crystallographic data for a complex of this compound with a biological target is not widely available, analysis of related structures provides insight into the conformational properties of the piperidine and benzoic acid moieties. For example, the crystal structure of methyl 4-(piperidin-1-ylcarbonyl)benzoate reveals that the piperidine ring adopts a stable chair conformation. nih.gov Another study on methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate determined that the molecule exists in a non-planar conformation in its solid state. mdpi.com

This type of structural information is critical. It confirms the molecule's intrinsic geometry, bond lengths, and angles, which are fundamental for accurate in silico modeling. The experimental structure of a ligand-target complex can uncover unexpected binding modes, water-mediated interactions, and conformational changes in the protein upon ligand binding, offering invaluable guidance for structure-based drug design.

Table 2: Selected Crystallographic Parameters for Methyl 4-(piperidin-1-ylcarbonyl)benzoate

Parameter Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry of the crystal lattice.
C5—H···O Interaction 2.750 (3) Å An intramolecular hydrogen bond stabilizing the conformation. nih.gov

This table illustrates the type of data obtained from X-ray crystallography of a related compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in structural features affect a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules.

A QSAR study performed on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally related to this compound, provides a relevant example. nih.gov This analysis explored the relationship between various physicochemical properties and the compounds' binding affinity for the CCR5 receptor. nih.gov The study utilized both linear free energy-related (LFER) models and 3D-QSAR techniques such as Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov

The results from the MSA model were particularly insightful, highlighting several key structural determinants for activity. nih.gov For instance, the model indicated that a high relative negative charge (RNCG) on substituents was beneficial for binding affinity. nih.gov Conversely, an increase in the relative negative charge surface area (RNCS) was found to be detrimental to activity. nih.gov The model also revealed that molecular dimensions play a crucial role; an increase in the molecule's length along one axis was conducive to activity, while an increase in its shadow area in a specific plane was detrimental. nih.gov Such findings are vital for lead optimization, as they provide clear directions for which parts of the molecule to modify to enhance biological activity.

Table 3: Key Descriptors from a QSAR Model for Piperidine Derivatives and Their Influence on Activity

Descriptor Influence on Activity Interpretation
Relative Negative Charge (RNCG) Positive Higher negative charge on substituents enhances binding affinity. nih.gov
Relative Negative Charge Surface Area (RNCS) Negative A larger surface area with negative charge is detrimental to activity. nih.gov
Molecular Length (Z dimension) Positive A longer molecule in this dimension is conducive to activity. nih.gov
Molecular Shadow (XZ plane) Negative A larger molecular shadow in this plane is detrimental to binding. nih.gov

This table is based on a QSAR study of structurally related piperidine derivatives. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) Prediction

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic and safety properties. In silico ADME/T prediction tools are used early in the drug discovery process to computationally estimate these properties, helping to identify and filter out compounds that are likely to fail in later developmental stages. researchgate.netnih.gov These predictions are based on a compound's structure and physicochemical properties.

ADME/T models evaluate several key parameters. Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rdd.edu.iq Other important predictions include Human Intestinal Absorption (HIA), which estimates how well a drug is absorbed orally, and Blood-Brain Barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system. rdd.edu.iq

Toxicity prediction is another critical component, with models available to flag potential issues such as mutagenicity (AMES test) and carcinogenicity. alliedacademies.org For instance, in silico studies on various heterocyclic compounds, including those with piperidine scaffolds, utilize platforms like ADMETlab and SwissADME to generate comprehensive profiles. nih.govstmjournals.com These tools can predict a compound's interaction with metabolic enzymes like the Cytochrome P450 family, which is essential for anticipating drug-drug interactions. By flagging potential liabilities early, these computational predictions allow researchers to focus resources on the most promising candidates. researchgate.net

Table 4: Example of Predicted In Silico ADME/T Properties for a Hypothetical Derivative

Property Predicted Value/Outcome Significance
Molecular Weight < 500 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability. rdd.edu.iq
LogP < 5 Optimal lipophilicity for membrane permeability. rdd.edu.iq
Human Intestinal Absorption (HIA) High Indicates good potential for oral absorption. alliedacademies.org
Blood-Brain Barrier (BBB) Permeant Yes/No Determines if the compound can enter the central nervous system.
P-gp Substrate No Not likely to be removed from cells by the P-glycoprotein efflux pump.
CYP2D6 Inhibitor No Low potential for drug-drug interactions with drugs metabolized by this enzyme.
AMES Toxicity Non-toxic Predicted to be non-mutagenic. alliedacademies.org

This table represents typical parameters evaluated in an in silico ADMET study.

Potential Therapeutic Applications and Future Research Directions of this compound

The structural motif of this compound, which combines a benzoic acid core with a piperidine ring via a methylene linker, has garnered interest in medicinal chemistry. This framework serves as a versatile scaffold for developing novel therapeutic agents across various disease areas. Research into its derivatives has revealed potential applications in treating infections, cancer, and central nervous system disorders, prompting further investigation into its mechanism of action and the synthesis of more potent and selective analogues.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(Piperidin-1-ylmethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a benzaldehyde intermediate, followed by oxidation to the carboxylic acid. For example, reductive amination between 3-formylbenzoic acid and piperidine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) is a common approach . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. Q2. Which spectroscopic techniques are most effective for characterizing structural purity?

Methodological Answer:

  • NMR : 1H^1H NMR (DMSO-d6) should show signals for the piperidine methylene group (δ 2.3–2.8 ppm, multiplet) and the aromatic protons (δ 7.4–8.1 ppm). Absence of aldehyde proton (δ ~9.8 ppm) confirms complete reduction.
  • FT-IR : A sharp peak at ~1700 cm1^{-1} (C=O stretch of the carboxylic acid) and absence of aldehyde C=O (~1720 cm1^{-1}) validate the final product .
  • LC-MS : High-resolution mass spectrometry (HRMS) with [M+H]+^+ expected at m/z 234.1473 (C13H17NO2) confirms molecular identity .

Biological Activity Evaluation

Q. Q3. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • MIC (Minimum Inhibitory Concentration) Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL). Include positive controls (e.g., ciprofloxacin) and measure optical density (OD600) after 18–24 hours .
  • Time-Kill Kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-exposure to 2×MIC. A ≥3-log reduction indicates bactericidal activity .

Q. Q4. How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer: Contradictory cytotoxicity results (e.g., IC50 varying between MCF-7 and HeLa cells) may arise from differences in membrane permeability or metabolic activity. Standardize protocols by:

  • Using identical seeding densities (e.g., 5,000 cells/well in 96-well plates).
  • Normalizing data to cell viability controls (MTT assay, 48-hour exposure).
  • Validating results with complementary assays (e.g., Annexin V/PI staining for apoptosis) .

Advanced Research Design

Q. Q5. What strategies improve the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Convert the free acid to a sodium or lysine salt to enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Nanocarrier Encapsulation : Use liposomal formulations (particle size <200 nm) to increase circulation time. Monitor plasma half-life via LC-MS/MS in rodent models .

Q. Q6. How can computational modeling predict structure-activity relationships (SAR) for piperidine analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or β-lactamase). Prioritize analogs with docking scores ≤−7.0 kcal/mol.
  • QSAR Modeling : Train a model with descriptors like logP, polar surface area (PSA), and H-bond donors. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Data Interpretation and Validation

Q. Q7. How should researchers resolve conflicting results in reactive oxygen species (ROS) assays?

Methodological Answer: Discrepancies may arise from assay interference (e.g., autofluorescence or compound redox activity).

  • Control Experiments : Include a compound-only group (no cells) to assess intrinsic fluorescence.
  • Multi-Method Validation : Compare DCFH-DA (fluorescent probe) with ESR spectroscopy for direct ROS detection .

Q. Q8. What statistical methods are essential for dose-response analysis?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Error Propagation : Report 95% confidence intervals for derived parameters .

Safety and Handling Protocols

Q. Q9. What precautions are necessary for safe handling in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.